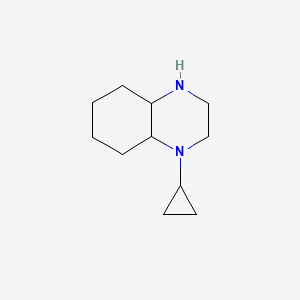
(6-Fluoro-1H-indol-3-yl)boronic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(6-Fluoro-1H-indol-3-yl)boronic acid is a boronic acid derivative with the molecular formula C8H7BFNO2 and a molecular weight of 178.96 g/mol . This compound is characterized by the presence of a boronic acid group attached to a fluorinated indole ring. Boronic acids are known for their versatility in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, which are widely used for forming carbon-carbon bonds .
Preparation Methods
The synthesis of (6-Fluoro-1H-indol-3-yl)boronic acid typically involves the borylation of the corresponding indole derivative. One common method is the palladium-catalyzed borylation of 6-fluoroindole using bis(pinacolato)diboron as the boron source . The reaction is carried out under an inert atmosphere, often in the presence of a base such as potassium acetate, and at elevated temperatures. Industrial production methods may involve similar catalytic processes but optimized for larger scale and higher efficiency .
Chemical Reactions Analysis
(6-Fluoro-1H-indol-3-yl)boronic acid undergoes various chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction involves the coupling of the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst and a base.
Protodeboronation: This reaction involves the removal of the boronic acid group, typically using acidic conditions or transition metal catalysts.
Scientific Research Applications
(6-Fluoro-1H-indol-3-yl)boronic acid has several applications in scientific research:
Mechanism of Action
The mechanism of action of (6-Fluoro-1H-indol-3-yl)boronic acid in chemical reactions typically involves the formation of a boronate ester intermediate. In biological systems, boronic acids can form reversible covalent bonds with diols and other nucleophiles, which is the basis for their use as enzyme inhibitors . The molecular targets and pathways involved depend on the specific application and the structure of the boronic acid derivative.
Comparison with Similar Compounds
(6-Fluoro-1H-indol-3-yl)boronic acid can be compared with other boronic acid derivatives such as:
Phenylboronic acid: A simpler boronic acid used in similar coupling reactions but lacks the indole and fluorine functionalities.
(6-Bromo-1H-indol-3-yl)boronic acid: Similar to the fluoro derivative but with a bromine atom, which can affect reactivity and selectivity in chemical reactions.
(1H-Indol-3-yl)boronic acid: Lacks the fluorine substituent, which can influence the electronic properties and reactivity of the compound.
Properties
CAS No. |
1613450-39-7 |
|---|---|
Molecular Formula |
C8H7BFNO2 |
Molecular Weight |
178.96 g/mol |
IUPAC Name |
(6-fluoro-1H-indol-3-yl)boronic acid |
InChI |
InChI=1S/C8H7BFNO2/c10-5-1-2-6-7(9(12)13)4-11-8(6)3-5/h1-4,11-13H |
InChI Key |
VIEOMWAQBPBLGT-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CNC2=C1C=CC(=C2)F)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.











![(5-Methoxy-3H-imidazo[4,5-b]pyridin-2-yl)methanamine](/img/structure/B15070972.png)




